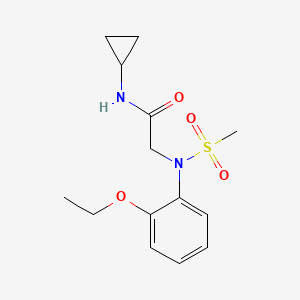
N-cyclopentyl-4-morpholinecarbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-morpholinecarbothioamide (CMCT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMCT is a thioamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.
科学的研究の応用
N-cyclopentyl-4-morpholinecarbothioamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-cyclopentyl-4-morpholinecarbothioamide has been shown to have antiviral, antitumor, and antibacterial properties. In agriculture, N-cyclopentyl-4-morpholinecarbothioamide has been used as a fungicide and insecticide. In materials science, N-cyclopentyl-4-morpholinecarbothioamide has been used as a precursor for the synthesis of metal sulfide nanoparticles.
作用機序
The mechanism of action of N-cyclopentyl-4-morpholinecarbothioamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in the biosynthesis of nucleic acids and proteins. N-cyclopentyl-4-morpholinecarbothioamide has been shown to inhibit the activity of RNA polymerase, DNA polymerase, and reverse transcriptase.
Biochemical and Physiological Effects
N-cyclopentyl-4-morpholinecarbothioamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune system function. N-cyclopentyl-4-morpholinecarbothioamide has also been shown to induce oxidative stress and DNA damage in cells.
実験室実験の利点と制限
N-cyclopentyl-4-morpholinecarbothioamide has several advantages for use in laboratory experiments, including its low toxicity and high solubility in water. However, N-cyclopentyl-4-morpholinecarbothioamide can be difficult to synthesize, and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for research on N-cyclopentyl-4-morpholinecarbothioamide. One area of research could focus on the development of more efficient synthesis methods for N-cyclopentyl-4-morpholinecarbothioamide. Another area of research could focus on the identification of the specific enzymes targeted by N-cyclopentyl-4-morpholinecarbothioamide and the development of more potent inhibitors. Additionally, further research could be conducted on the potential applications of N-cyclopentyl-4-morpholinecarbothioamide in medicine, agriculture, and materials science.
Conclusion
In conclusion, N-cyclopentyl-4-morpholinecarbothioamide is a chemical compound that has potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of N-cyclopentyl-4-morpholinecarbothioamide and its applications.
合成法
N-cyclopentyl-4-morpholinecarbothioamide can be synthesized by reacting cyclopentanone with morpholine and thiosemicarbazide in the presence of acetic acid. The reaction mixture is then heated under reflux, and the resulting product is purified using recrystallization. Other methods of synthesis include the reaction of cyclopentanone with morpholine and carbon disulfide in the presence of sodium hydroxide.
特性
IUPAC Name |
N-cyclopentylmorpholine-4-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2OS/c14-10(11-9-3-1-2-4-9)12-5-7-13-8-6-12/h9H,1-8H2,(H,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPAVWXEFVEOFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}benzoate](/img/structure/B5701884.png)
![4-{[3-(1H-tetrazol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B5701888.png)
![1-[(4-chlorophenyl)carbonothioyl]-4-(2-methylphenyl)piperazine](/img/structure/B5701891.png)

![ethyl 3-[(4-tert-butylbenzoyl)amino]benzoate](/img/structure/B5701907.png)




![1-(3,5-dimethylphenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5701961.png)
![5-[(4-tert-butylbenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5701973.png)
![N'-[(2-fluorobenzoyl)oxy]-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5701980.png)
![6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl benzoate](/img/structure/B5701988.png)
